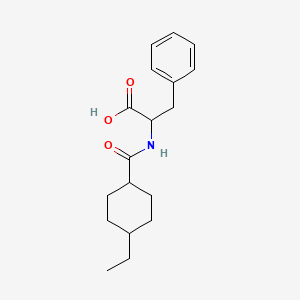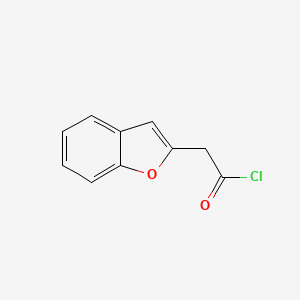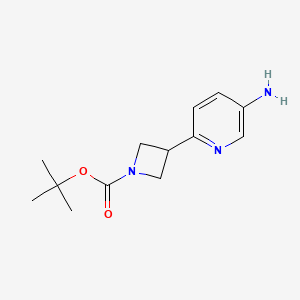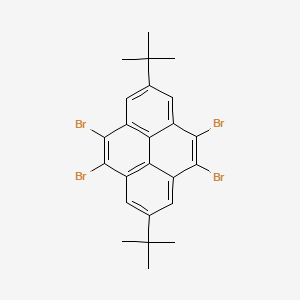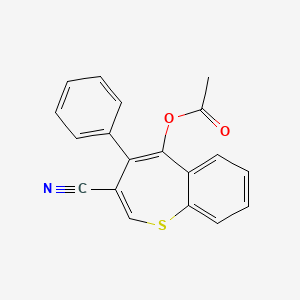
3-(1H-Pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H9N3O. It features a benzamide group attached to a pyrazole ring, making it a versatile molecule in various chemical and biological applications. This compound is typically found as a white to light yellow crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-(1H-Pyrazol-3-yl)benzamide involves the reaction of benzoyl chloride with 1H-pyrazol-3-amine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and 1H-pyrazol-3-amine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: 3-(1H-Pyrazol-3-yl)benzylamine.
Substitution: Halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(1H-Pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrazol-5-yl)benzamide: Similar structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-yl)benzamide: Another positional isomer with the pyrazole ring attached at the para position on the benzene ring.
3-(1H-Pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-(1H-Pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
3-(1H-pyrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-7(6-8)9-4-5-12-13-9/h1-6H,(H2,11,14)(H,12,13) |
Clave InChI |
MGASLXMVPOKHCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)N)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
